ProTx II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

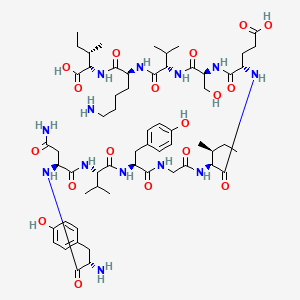

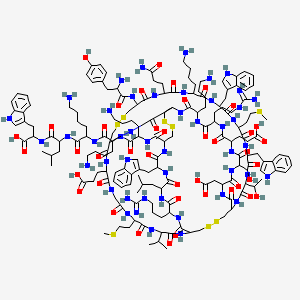

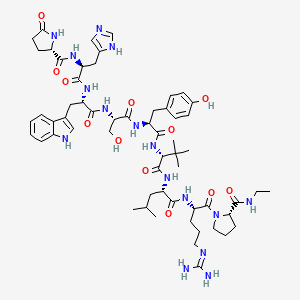

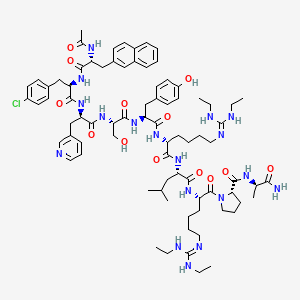

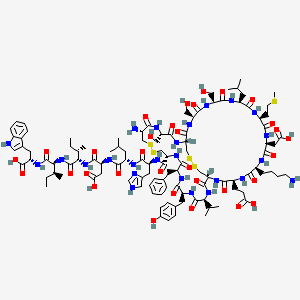

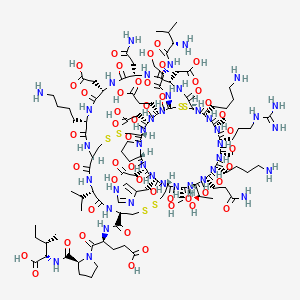

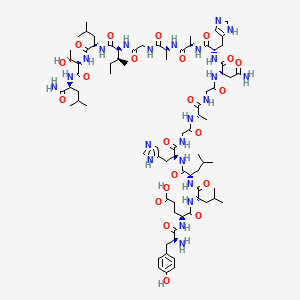

ProTx II, also known as Protoxin-II or PT-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). It is a 30-residue disulfide-rich peptide with a molecular weight of 3826.65 Da . The structure of ProTx II is amphipathic, with mostly hydrophobic residues on one face of the toxin . It inhibits certain voltage-gated calcium and voltage-gated sodium channels . This toxin has unusually high affinity and selectivity toward the human Nav1.7 channel .

Synthesis Analysis

The folding pathways of ProTx II have been studied using tandem mass spectrometry . In the absence of an equilibrating redox buffer, misfolded intermediates form that prevent the formation of the native disulfide bond configuration . Two non-native singly bridged peptides were identified, one with a Cys (III)-Cys (IV) linkage and one with a Cys (V)-Cys (VI) linkage . The C-terminus of ProTx II appears to have an important role in initiating the folding of this peptide .Molecular Structure Analysis

The NMR solution structure of ProTx II has been studied . The structure and membrane-binding properties of ProTx II and several analogues were examined using NMR spectroscopy, surface plasmon resonance, fluorescence spectroscopy, and molecular dynamics simulations . A direct correlation was found between ProTx II membrane binding affinity and its potency as an hNav1.7 channel inhibitor .Chemical Reactions Analysis

ProTx II inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials . It uses a similar action mechanism on the Cav1.2 and Cav1.3 voltage-gated calcium channels . It also inhibits fast inactivation of the Nav channel by binding to VSD-IV in the resting configuration of the channel .Physical And Chemical Properties Analysis

ProTx II is a white lyophilized solid . It is soluble to 1 mg/ml in H2O . Its molecular weight is 3826.59 and its formula is C168H250N46O41S8 .科学的研究の応用

Application in Analgesic Drug Studies

Specific Scientific Field

Pharmacology of Ion Channels and Channelopathies

Summary of the Application

ProTx II, a 30-residue polypeptide from Peruvian green tarantula venom, shows high specificity to activity against human Na v 1.7, suggesting its potential to become a non-addictive analgesic .

Methods of Application or Experimental Procedures

Three mutants (R13A, R13D, and K27Y) of ProTx II were engineered to evaluate their pharmacological activities toward Na v 1.7 and Na v 1.4 .

Results or Outcomes

The mutant R13D maintained the analgesic effect in mice while dramatically reducing its muscle toxicity compared with ProTx II . The main reason is the formation of a strong electrostatic interaction between R13D and the negatively charged amino acid residues in DII/S3-S4 of Na v 1.7, which is absent in Na v 1.4 .

Application in Blocking T-type Calcium Channels

Specific Scientific Field

Molecular Brain

Methods of Application or Experimental Procedures

The study used chimeras of hCav3.1 and hCav3.3 to determine that the domain IV region of hCav3.1 is a major determinant of toxin affinity, with a minor contribution from domain II .

Application in Inhibiting T-type CaV Channels

Specific Scientific Field

Neuropharmacology

Summary of the Application

ProTx-II has been tested on mouse DRGs and found to inhibit T-type CaV channels .

Methods of Application or Experimental Procedures

ProTx-II was applied to mouse dorsal root ganglia (DRGs) to test its effect on T-type CaV channels .

Results or Outcomes

The study found that ProTx-II blocks native mouse CaV3.1 channel and recombinant human CaV3.1 channel currents similarly, and blocks to a lesser extent CaV3.2 and CaV3.3 channel currents .

Application in Predicting Toxicity of Chemicals

Specific Scientific Field

Computational Toxicology

Summary of the Application

ProTox-II is a webserver that incorporates molecular similarity, pharmacophores, fragment propensities, and machine-learning models for the prediction of various toxicity endpoints .

Methods of Application or Experimental Procedures

ProTox-II uses a combination of molecular similarity, pharmacophores, fragment propensities, and machine-learning models to predict the toxicity of chemicals .

Results or Outcomes

ProTox-II can predict various toxicity endpoints, such as acute toxicity, hepatotoxicity, cytotoxicity, carcinogenicity, mutagenicity, immunotoxicity, adverse outcomes pathways (Tox21), and toxicity targets .

Safety And Hazards

将来の方向性

Given the structural similarities between sodium and T-type calcium channels and the apparent conservation in toxin binding sites, the data on ProTx II could provide insights into the development and synthesis of novel T-type channel antagonists . The properties of ProTx II analogues as tools for Nav channel purification and cell distribution studies pave the way for a better understanding of ProTx II channel receptors in pain and their pathophysiological implications in sensory neuronal processing .

特性

IUPAC Name |

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUGYVLRSCGBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C168H250N46O41S8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3827 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ProTx II | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

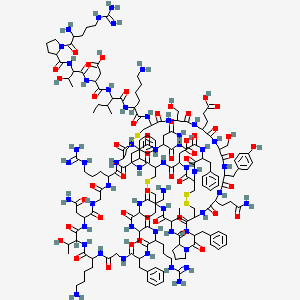

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)